

Lack of Cross-Resistance Foreseen Between Novel Antifungal AN2718 and Existing Therapies

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Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

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The unique mechanism of action of **AN2718**, a benzoxaborole antifungal, suggests a low probability of cross-resistance with current antifungal drug classes, including azoles, echinocandins, and polyenes. This assertion is supported by the distinct cellular targets of these medications and substantiated by data from the related compound, tavaborole.

AN2718 represents a novel class of antifungals that inhibit fungal protein synthesis by targeting the editing domain of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for the correct incorporation of the amino acid leucine into newly forming proteins. By binding to LeuRS, **AN2718** effectively halts protein production, leading to fungal cell death. This mechanism is fundamentally different from those of the major existing antifungal classes:

- Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol 14 α -demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
- Echinocandins (e.g., caspofungin, micafungin) target the synthesis of β -(1,3)-D-glucan, a key structural polymer in the fungal cell wall.
- Polyenes (e.g., amphotericin B) bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.

Given these distinct targets, it is mechanistically unlikely that a mutation conferring resistance to an azole, echinocandin, or polyene would also affect the susceptibility of a fungus to **AN2718**. Resistance to these other drug classes typically involves modifications of their

specific target enzymes (e.g., mutations in the ERG11 gene for azoles or FKS genes for echinocandins) or alterations in the cell membrane composition (for polyenes). None of these mechanisms would be expected to impact the interaction between **AN2718** and its target, LeuRS.

Supporting Evidence from Tavaborole (AN2690)

While direct and extensive cross-resistance studies on **AN2718** against a broad panel of resistant clinical isolates are not widely available in the public domain, compelling evidence comes from studies on tavaborole (AN2690), a structurally and mechanistically similar oxaborole antifungal. A study by Mazzantini et al. (2021) investigated the potential for cross-resistance in *Trichophyton rubrum* mutants with acquired resistance to tavaborole. The findings indicated no increase in the minimum inhibitory concentrations (MICs) of other antifungals, demonstrating a lack of cross-resistance.

Table 1: Comparative MICs of Antifungal Agents Against Wild-Type and Tavaborole-Resistant *Trichophyton rubrum*

Antifungal Agent	Mechanism of Action	Wild-Type <i>T. rubrum</i> MIC (µg/mL)	Tavaborole-Resistant <i>T. rubrum</i> MIC (µg/mL)
Tavaborole	Leucyl-tRNA synthetase inhibitor	1	4 - 8
Terbinafine	Squalene epoxidase inhibitor	0.01	0.01
Itraconazole	Lanosterol 14 α -demethylase inhibitor	0.08	0.08
Amorolfine	Δ 14-reductase and Δ 7- Δ 8 isomerase inhibitor	0.16	0.16
Ciclopirox	Chelates polyvalent metal cations	0.31	0.31
Efinaconazole	Lanosterol 14 α -demethylase inhibitor	0.003	0.003

Data summarized from Mazzantini et al. (2021).

Experimental Protocols

The determination of antifungal susceptibility and cross-resistance is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

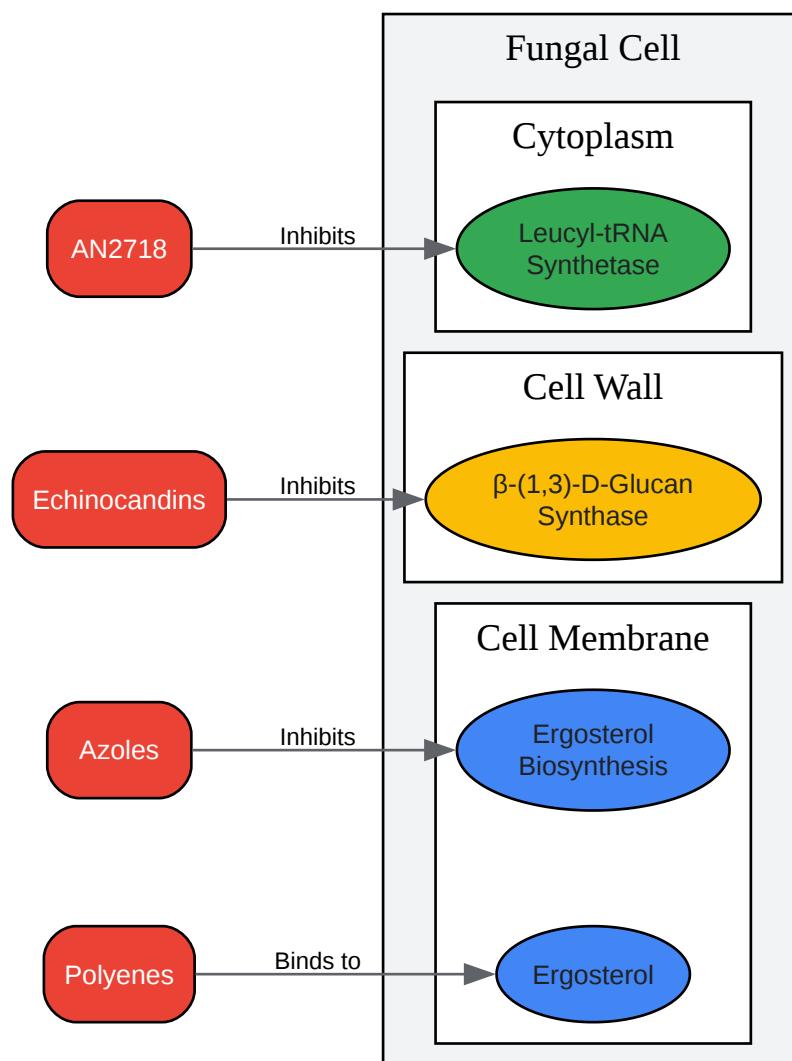
Broth Microdilution Antifungal Susceptibility Testing Protocol

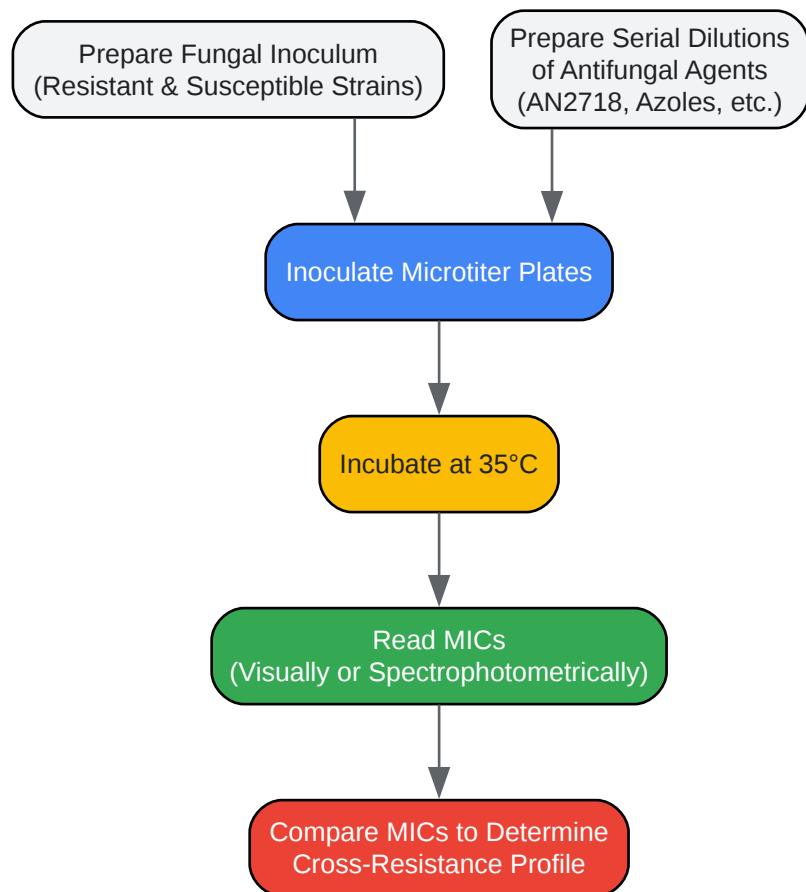
- Isolate Preparation: Fungal isolates, including wild-type and resistant strains, are cultured on appropriate agar media to ensure purity and viability. A suspension of fungal conidia or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration using a spectrophotometer.

- **Antifungal Agent Preparation:** Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold serial dilutions of each antifungal agent are prepared in a 96-well microtiter plate using a standardized test medium, such as RPMI-1640.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized fungal suspension.
- **Incubation:** The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
- **MIC Determination:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.
- **Cross-Resistance Analysis:** By testing a panel of antifungal agents against strains with known resistance to a specific drug, cross-resistance can be identified if the MICs of other drugs are also significantly elevated for the resistant strain compared to its susceptible counterpart.

Visualizing the Lack of Mechanistic Overlap

The following diagrams illustrate the distinct pathways and targets of **AN2718** and other major antifungal classes, visually reinforcing the basis for the expected lack of cross-resistance.





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